molecular formula C18H14O6 B12199825 prop-2-en-1-yl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate

prop-2-en-1-yl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate

Cat. No.: B12199825
M. Wt: 326.3 g/mol
InChI Key: ZQRQZWIFAGTNPC-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate is an organic compound that belongs to the class of xanthene derivatives This compound is characterized by the presence of a xanthene core, which is a tricyclic aromatic system, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate typically involves the esterification of 1-hydroxy-9-oxo-9H-xanthene-3-carboxylic acid with prop-2-en-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an anhydrous solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted xanthene derivatives.

Scientific Research Applications

Prop-2-en-1-yl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which prop-2-en-1-yl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate exerts its effects is primarily through interactions with biological macromolecules. The xanthene core can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound can act as a reactive oxygen species (ROS) generator, inducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: Another xanthene derivative used as a fluorescent dye.

    Rhodamine: A xanthene-based compound with applications in fluorescence microscopy.

    Eosin: A xanthene dye used in histology for staining tissues.

Uniqueness

Prop-2-en-1-yl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate is unique due to its specific ester functional group, which can be modified to create a variety of derivatives with different properties. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H14O6

Molecular Weight

326.3 g/mol

IUPAC Name

prop-2-enyl 2-(1-hydroxy-9-oxoxanthen-3-yl)oxyacetate

InChI

InChI=1S/C18H14O6/c1-2-7-22-16(20)10-23-11-8-13(19)17-15(9-11)24-14-6-4-3-5-12(14)18(17)21/h2-6,8-9,19H,1,7,10H2

InChI Key

ZQRQZWIFAGTNPC-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)COC1=CC(=C2C(=C1)OC3=CC=CC=C3C2=O)O

Origin of Product

United States

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